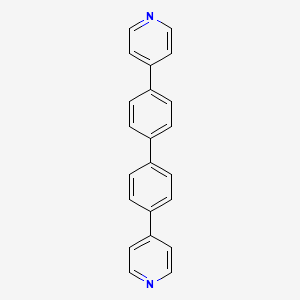

4,4'-Di(4-pyridyl)biphenyl

概要

説明

4,4’-Di(4-pyridyl)biphenyl is a compound with the molecular formula C22H16N2 . It is also known by other names such as 4,4’-Bis(4-pyridyl)biphenyl and 4- [4- (4-pyridin-4-ylphenyl)phenyl]pyridine . It is used for syntheses of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) as an organic ligand molecule .

Molecular Structure Analysis

The molecular weight of 4,4’-Di(4-pyridyl)biphenyl is 308.4 g/mol . The InChIKey of the compound is RERPRBPQDPHWCZ-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)C3=CC=NC=C3)C4=CC=NC=C4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 25.8 Ų . The compound is also characterized by a complexity of 318 .科学的研究の応用

Coordination Polymers and Metal-Organic Frameworks (MOFs)

4,4’-Di(4-pyridyl)biphenyl: is prominently utilized as an organic ligand molecule in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . These are structures combined of metal ions and organic ligand molecules, representing a significant area of research within inorganic chemistry and crystal engineering .

In CPs, the compound facilitates the formation of various dimensional structures by coordinating with metal ions. For instance, it has been used to create interconnected nanoplate morphologies by coordinating with nickel ions . Additionally, it plays a role in the formation of supramolecular frameworks through weak packing interactions between different molecular rings .

As for MOFs, 4,4’-Di(4-pyridyl)biphenyl contributes to the development of porous materials that have potential applications in gas storage, separation, and catalysis due to its ability to form stable structures with metal ions .

作用機序

Proton-assisted self-assemblies of three linear dipyridyl polyaromatic molecules, namely, 4,4’-bipyridine, 1,4-di(4-pyridyl)benzene, and 4,4’-di(4-pyridyl)biphenyl, at the heptanoic acid/highly oriented pyrolytic graphite interface were systematically studied . A major finding was that protons from strong acids could greatly accelerate the assembling processes of 4,4’-bipyridine and 1,4-di(4-pyridyl)benzene molecules and, in the case of 4,4’-di(4-pyridyl)biphenyl molecule, lead to structural transformation in the self-assembling process .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPRBPQDPHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di(4-pyridyl)biphenyl | |

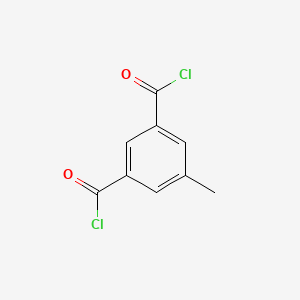

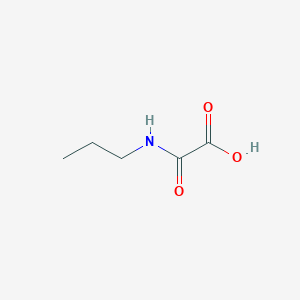

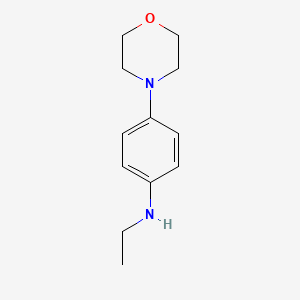

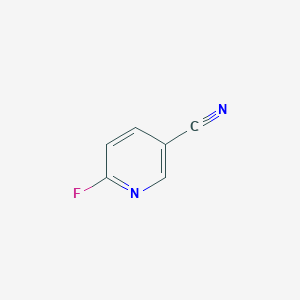

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the prominent structural features of 4,4'-Bis(4-pyridyl)biphenyl (BPBP)?

A1: 4,4'-Bis(4-pyridyl)biphenyl (BPBP) is a linear molecule characterized by a biphenyl core flanked by two pyridyl groups at each end. This structure allows BPBP to act as a bridging ligand, facilitating the formation of diverse metal-organic frameworks (MOFs). [, ]

Q2: How does the structure of BPBP influence its self-assembly behavior?

A2: The linear geometry and the presence of terminal pyridyl nitrogen atoms in BPBP contribute to its self-assembly capabilities. Research has shown that BPBP forms two-dimensional molecular porous networks (MPNs) on gold surfaces through hierarchical hydrogen bonding with molecules like trimesic acid (TMA). By adjusting the BPBP/TMA coverage ratio and substrate temperature, researchers can control the shape and size of the resulting nanopores. [] Furthermore, the self-assembly of BPBP can be influenced by external factors. For instance, in the presence of strong acids, protons can accelerate the assembly process of BPBP by promoting intermolecular hydrogen bond formation. []

Q3: What are some notable applications of BPBP in material science?

A3: BPBP plays a crucial role in constructing MOFs with unique properties. For instance, a study demonstrated the synthesis of a stable d10 MOF, [Hg(Bpbp)(SCN)2]n (CQNU-1), utilizing BPBP as a bridging ligand. This MOF exhibited bifunctional photocatalytic activity, effectively catalyzing both hydrogen and oxygen evolution reactions, highlighting its potential in sustainable energy applications. [] Another study reported the formation of a highly interpenetrated 3D MOF containing large rhombus-shaped tubes. This framework incorporates both tetranuclear and pentanuclear secondary building units (SBUs) interconnected by BPBP ligands. [] These examples showcase the versatility of BPBP in building MOFs with tailored architectures and functionalities.

Q4: Has BPBP been explored in coordination chemistry with other metal ions?

A4: Yes, BPBP has been successfully used to synthesize coordination polymers with rhenium-based cluster anions. Researchers synthesized a series of coordination polymers incorporating octahedral [Re6Q8(CN)6]4− (Q = S or Se) cluster anions and Ag+ cations coordinated by BPBP. These compounds exhibited interesting luminescent properties in the red region, demonstrating the potential of BPBP in developing novel luminescent materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)